5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality of the final product. The reaction conditions are carefully monitored and controlled to optimize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRWEJRISHPKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N2CCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N2CCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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